molecular formula C15H24O B15349942 2,5-Dicyclopentylcyclopentanone CAS No. 77189-09-4

2,5-Dicyclopentylcyclopentanone

Cat. No.: B15349942
CAS No.: 77189-09-4
M. Wt: 220.35 g/mol
InChI Key: BGBNGMHHBLRBET-UHFFFAOYSA-N
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Description

2,5-Dicyclopentylcyclopentanone is an organic compound with the molecular formula C15H24O. It is a cyclopentanone derivative characterized by the presence of two cyclopentyl groups at the 2 and 5 positions of the cyclopentanone ring. This compound is of interest in various scientific and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dicyclopentylcyclopentanone typically involves the cyclization of appropriate precursors. One common method is the intramolecular Friedel-Crafts acylation of a di-substituted cyclopentane derivative. The reaction conditions usually require a strong Lewis acid catalyst, such as aluminum chloride (AlCl3), and anhydrous conditions to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dicyclopentylcyclopentanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound to form corresponding ketones or carboxylic acids.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form alcohols.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or alkyl halides.

Major Products Formed:

  • Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.

  • Reduction: Formation of cyclopentanol derivatives.

  • Substitution: Formation of various substituted cyclopentanones.

Scientific Research Applications

2,5-Dicyclopentylcyclopentanone has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of high-density aviation fuels and other specialty chemicals.

Mechanism of Action

2,5-Dicyclopentylcyclopentanone is unique due to its specific structural features, but it can be compared to other cyclopentanone derivatives such as 2,2-Dimethylcyclopentanone and 3,3-Dimethylcyclopentanone. These compounds share similar reactivity patterns but differ in their substitution patterns, which can lead to different biological and chemical properties.

Comparison with Similar Compounds

  • 2,2-Dimethylcyclopentanone

  • 3,3-Dimethylcyclopentanone

  • 2,5-Dimethylcyclopentanone

  • 3,5-Dimethylcyclopentanone

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Properties

CAS No.

77189-09-4

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2,5-dicyclopentylcyclopentan-1-one

InChI

InChI=1S/C15H24O/c16-15-13(11-5-1-2-6-11)9-10-14(15)12-7-3-4-8-12/h11-14H,1-10H2

InChI Key

BGBNGMHHBLRBET-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CCC(C2=O)C3CCCC3

Origin of Product

United States

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